molecular formula C27H46O3 B13957762 Dormatinol CAS No. 50982-38-2

Dormatinol

Cat. No.: B13957762
CAS No.: 50982-38-2
M. Wt: 418.7 g/mol
InChI Key: YDFJGPFMKWECQA-BXTYSGRPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cholesterol as a starting material, followed by selective oxidation and reduction reactions to introduce the hydroxyl groups at the 3beta, 22, and 26 positions . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of (22S,25s)-cholest-5-ene-3beta,22,26-triol may involve biotechnological approaches, such as microbial fermentation, to produce the compound in large quantities. This method leverages the metabolic pathways of microorganisms to convert cholesterol or other sterol precursors into the desired product . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(22S,25s)-cholest-5-ene-3beta,22,26-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various stereoisomers with different biological activities .

Scientific Research Applications

(22S,25s)-cholest-5-ene-3beta,22,26-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex steroidal compounds.

    Biology: The compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(22S,25s)-cholest-5-ene-3beta,22,26-triol is unique due to its specific hydroxylation pattern and its ability to modulate liver X receptors, which distinguishes it from other similar compounds. Its unique structure and biological activities make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

50982-38-2

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol

InChI

InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

YDFJGPFMKWECQA-BXTYSGRPSA-N

Isomeric SMILES

C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO

Canonical SMILES

CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO

Origin of Product

United States

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